molecular formula C18H13N3O3S B3729954 N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3729954
M. Wt: 351.4 g/mol
InChI Key: DNVKJYHQGNGIIB-UHFFFAOYSA-N
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Description

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxazolo[4,5-b]pyridine moiety, and a phenyl group

Properties

IUPAC Name

N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-8-11(20-17(23)14-5-3-7-25-14)9-12(15(10)22)18-21-16-13(24-18)4-2-6-19-16/h2-9,22H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVKJYHQGNGIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxamide could produce an amine.

Scientific Research Applications

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring, an oxazolo[4,5-b]pyridine moiety, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a novel compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that combines several pharmacologically relevant moieties:

  • Thophene ring
  • Oxazole-pyridine unit
  • Hydroxyl and carboxamide functional groups

This structural diversity is believed to contribute to its varied biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazolo-pyridines have shown promising results in inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

CompoundIC50 (μM)Cancer Type
Compound A0.8HepG2
Compound B0.5MCF-7

These findings suggest that this compound may also exhibit similar anticancer activity, although specific data on this compound remains limited.

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties can be inferred from studies on related thiophene derivatives. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes effectively:

CompoundCOX Inhibition (IC50 μM)
Compound C0.12
Compound D0.15

This inhibition is crucial for reducing inflammation and pain in various conditions, including arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has been well-documented. For example, compounds similar to this compound have demonstrated activity against various bacterial strains:

MicroorganismMIC (μg/mL)
E. coli16
S. aureus8

These results underscore the potential for this compound to serve as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as COX and various kinases involved in cancer progression.
  • Receptor Modulation : The interaction with specific receptors can lead to altered signaling pathways that favor apoptosis in cancer cells.
  • Antioxidant Activity : Hydroxyl groups present in the structure may confer antioxidant properties, protecting cells from oxidative stress.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential:

  • Study on Oxazole Derivatives : A study demonstrated that oxazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.5 to 1 μM.
  • Anti-inflammatory Research : Investigation into thiophene derivatives revealed potent COX inhibition comparable to established NSAIDs but with reduced side effects.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)thiophene-2-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of oxazolo-pyridine precursors and coupling with thiophene-2-carboxamide derivatives. Key steps include:

  • Cyclization : Use of phosphorus oxychloride or acetic anhydride under reflux (80–120°C) to form the oxazolo[4,5-b]pyridine core .
  • Coupling : Amide bond formation via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous DMF or THF at 0–25°C .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
    • Validation : HPLC (C18 column, acetonitrile/water mobile phase) and 1H^1H/13C^{13}C NMR to confirm structural integrity .

Q. How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals) for this compound?

  • Methodology :

  • 2D NMR : Use HSQC and HMBC to assign protons/carbons in crowded regions, particularly around the oxazolo-pyridine and phenolic hydroxyl groups .
  • Deuteration : Exchangeable protons (e.g., -OH) can be identified via D2OD_2O shake experiments .
  • Comparative Analysis : Cross-reference with analogs (e.g., substituted phenyl derivatives) to isolate substituent-specific shifts .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology :

  • Kinase Inhibition : Screen against protein kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational methods optimize the compound’s binding affinity for specific targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding (phenolic -OH with catalytic lysine) and π-π stacking (thiophene/oxazolo-pyridine with hydrophobic residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What strategies address contradictory bioactivity data across structurally similar analogs?

  • Methodology :

  • Meta-Analysis : Compare datasets from analogs (e.g., fluorophenyl vs. methylphenyl derivatives) to identify substituent-specific trends .
  • Proteomic Profiling : Use kinome-wide screening (e.g., PamStation®) to detect off-target effects .
  • Crystallography : Resolve co-crystal structures to validate binding modes and explain potency variations .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodology :

  • Catalyst Optimization : Replace traditional bases (e.g., Et3_3N) with DMAP or polymer-supported catalysts to enhance coupling efficiency .
  • Solvent Engineering : Use mixed solvents (e.g., THF/DCM) to improve solubility of intermediates .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE
Reactant of Route 2
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N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE

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